Derazantinib

Übersicht

Beschreibung

Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against fibroblast growth factor receptors 1, 2, and 3. It has shown therapeutic potential in treating various cancers, particularly those with fibroblast growth factor receptor gene fusions, amplifications, or mutations. This compound is currently in phase-2 clinical trials for cholangiocarcinoma, urothelial, and gastric cancers .

Wirkmechanismus

Target of Action

Derazantinib is an investigational orally administered small-molecule inhibitor with strong activity against Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3 . FGFRs are a subset of Receptor Tyrosine Kinases (RTKs) that play key roles in cellular activities such as proliferation, differentiation, and migration . Abnormalities in the FGF/FGFR signaling axis can promote a variety of diseases, especially malignant tumors .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their kinase activity . FGFR signaling predominantly entails Fibroblast Growth Factor (FGF) binding to the receptor, receptor dimerization, and subsequent intracellular kinase auto-phosphorylation cascades . This compound, being a potent pan-FGFR inhibitor, can interrupt this signaling pathway, thereby inhibiting the proliferation, migration, and collagen production of cells .

Biochemical Pathways

The FGF/FGFR signaling pathway is integral to various cellular activities and biological processes. It intricately intersects embryonic development, angiogenesis, tissue homeostasis, and wound healing, while concurrently orchestrating pivotal functions in cellular proliferation, differentiation, apoptosis, and migration . This compound’s inhibition of FGFRs disrupts these pathways, leading to the suppression of these cellular activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation . A Phase 1 study has been conducted to investigate the absolute bioavailability and absorption, pharmacokinetics, distribution, metabolism, and excretion of this compound in healthy male subjects . The results of this study will provide valuable insights into the compound’s ADME properties and their impact on bioavailability.

Result of Action

This compound has demonstrated encouraging anti-tumor activity in patients with advanced, unresectable intrahepatic cholangiocarcinoma (iCCA) with FGFR2 fusion . The overall response rate was 20.7%, and the disease control rate was 82.8% . These results suggest that this compound’s action at the molecular and cellular level effectively inhibits tumor growth.

Biochemische Analyse

Biochemical Properties

Derazantinib is an inhibitor of the fibroblast growth factor receptors 1-3 (FGFR1-3) with similar potency against colony-stimulating factor receptor-1 (CSF1R), a protein important in the recruitment and function of tumor-associated macrophages . The antiproliferative potency of this compound in vitro was quantified in 90 tumor cell lines and shown to correlate significantly with FGFR expression .

Cellular Effects

This compound has been found to inhibit the proliferation, migration, invasion, and collagen production of human keloid fibroblasts (KFs) in vitro . It also demonstrated encouraging anti-tumor activity in patients with advanced, unresectable iCCA with FGFR2 fusion who progressed after chemotherapy .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of FGFR1-3 . It has shown broad clinical activity in iCCA patients with FGFR2 fusions, mutations, and amplifications .

Temporal Effects in Laboratory Settings

In a phase 1/2 study, patients with unresectable iCCA with FGFR2 fusion received this compound in continuous daily doses . The overall response rate was 20.7%, and the estimated median progression-free survival was 5.7 months .

Metabolic Pathways

It is known that this compound inhibits FGFR1-3, which play critical roles in many biological processes and developmental functions .

Vorbereitungsmethoden

The synthesis of Derazantinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Derazantinib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are derivatives of this compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Derazantinib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on cell proliferation, migration, and invasion in various cell lines.

Medicine: Under clinical trials for treating cancers with fibroblast growth factor receptor gene fusions, amplifications, or mutations.

Vergleich Mit ähnlichen Verbindungen

Derazantinib is compared with other fibroblast growth factor receptor inhibitors such as:

Pemigatinib: Another potent fibroblast growth factor receptor inhibitor used in treating cholangiocarcinoma.

Infigratinib: A selective fibroblast growth factor receptor inhibitor with similar applications in cancer treatment.

Erdafitinib: An inhibitor of fibroblast growth factor receptors used in treating urothelial carcinoma.

This compound’s uniqueness lies in its dual inhibition of fibroblast growth factor receptors and colony-stimulating factor receptor-1, making it a promising candidate for combination therapies .

Eigenschaften

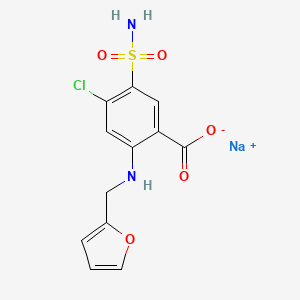

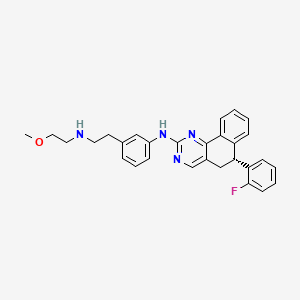

IUPAC Name |

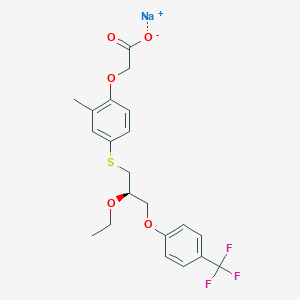

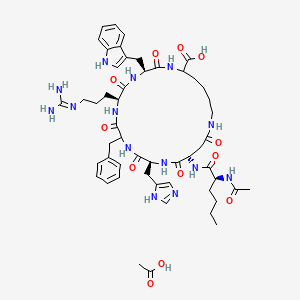

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234356-69-4 | |

| Record name | Derazantinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derazantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DERAZANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of derazantinib?

A1: this compound is a potent, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3. [, , ]

Q2: How does this compound interact with its target?

A2: this compound binds to the ATP-binding site of FGFR subtypes 1-3, inhibiting their kinase activity and downstream signaling pathways. [, , ]

Q3: What are the downstream effects of this compound binding to FGFRs?

A3: this compound binding to FGFRs inhibits FGFR-mediated signal transduction pathways, ultimately leading to decreased tumor cell proliferation, angiogenesis, and potentially tumor cell death. [, ]

Q4: Does this compound exhibit activity against other kinases besides FGFRs?

A4: Yes, this compound also demonstrates inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor-2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRβ), albeit with potentially differing potencies. [, , , , ]

Q5: What is the significance of this compound's activity against CSF1R in an oncology context?

A5: CSF1R plays a crucial role in the recruitment and function of tumor-associated macrophages (TAMs), specifically M2-polarized TAMs known to promote tumor growth and immunosuppression. [] Inhibiting CSF1R with this compound could potentially modulate the tumor microenvironment, promoting an anti-tumor immune response. []

Q6: Is there any spectroscopic data available for this compound, such as UV-Vis or NMR spectra?

A6: The provided abstracts do not include details regarding spectroscopic characterization of this compound. Consulting primary research articles or chemical databases might offer such information.

Q7: What is the route of administration for this compound?

A7: this compound is administered orally. [, , , ]

Q8: Has the pharmacokinetic profile of this compound been investigated?

A8: Yes, studies in rats have investigated the pharmacokinetic parameters of this compound, including AUC (area under the curve), t1/2 (half-life), CLz/F (clearance), and Cmax (maximum concentration). [] Further research in beagle dogs also utilized a validated UPLC-MS/MS method to analyze the drug's pharmacokinetics. [] Additionally, a mass balance and pharmacokinetics study was conducted in healthy male subjects. []

Q9: Does this compound demonstrate dose-dependent pharmacokinetics?

A9: Yes, research indicates this compound exhibits dose-dependent plasma pharmacokinetics. []

Q10: Does this compound cross the blood-brain barrier?

A10: Studies indicate that this compound shows low brain penetration at various doses. []

Q11: Does naringin, a grapefruit component, interact with this compound's pharmacokinetic properties?

A11: A study in rats found no significant alteration in this compound's pharmacokinetic parameters when co-administered with naringin, suggesting the combination can be safely administered without dose adjustments. []

Q12: How are FGF19, FGF21, and FGF23 levels affected by this compound treatment?

A12: A study analyzing plasma samples from patients with FGFR2-positive intrahepatic cholangiocarcinoma treated with this compound explored alterations in FGF19, FGF21, and FGF23 levels, potentially as biomarkers for FGFR inhibition. []

Q13: What types of in vitro assays have been used to assess this compound's activity?

A13: Researchers have employed cell viability assays, migration assays, invasion assays, and immunofluorescence staining to assess this compound's effect on cell proliferation, migration, invasion, and target protein expression in vitro. [, ]

Q14: What cell lines have shown sensitivity to this compound in vitro?

A14: In vitro studies have shown this compound's antiproliferative activity in various cell lines, including GIST (gastrointestinal stromal tumor) cell lines (GIST-T1, GIST882, GIST-T1/829, GIST430), human keloid fibroblasts (KFs), and gastric cancer cell lines. [, , ]

Q15: How does the in vitro antiproliferative potency of this compound correlate with FGFR expression levels?

A15: Research shows a significant correlation between this compound's antiproliferative potency and FGFR expression levels in various tumor cell lines. []

Q16: Does this compound's in vitro activity correlate with FGFR DNA copy number or mutations?

A16: Studies indicate that this compound's in vitro activity does not strongly correlate with FGFR DNA copy number or mutations, suggesting FGFR expression levels might be a more reliable predictor of its activity. []

Q17: What types of in vivo models have been used to evaluate this compound's efficacy?

A17: Researchers have utilized various in vivo models to study this compound, including:

- Xenograft Models: Both cell-line derived xenografts (CDX) and patient-derived xenograft (PDX) models of gastric cancer, cholangiocarcinoma, urothelial cancer, and other tumor types have been used. [, , , , ]

- Syngeneic Models: Murine syngeneic tumor models, such as the 4T1 breast cancer model and the MBT-2 bladder cancer model, have been employed to investigate this compound's effect on tumor growth and the tumor microenvironment. []

- Zebrafish Embryo Model: Researchers have utilized the developing vasculature in zebrafish embryos as a model system to investigate the effects of this compound on angiogenesis in vivo. []

Q18: How does this compound's in vivo efficacy correlate with FGFR expression?

A18: Research in preclinical models, including CDX and PDX models, shows a significant correlation between this compound's efficacy and FGFR gene expression levels. []

Q19: What are the findings from combining this compound with other therapies in preclinical models?

A19: Preclinical studies have explored combining this compound with other therapies, including:

- Paclitaxel: In gastric cancer models, combining this compound with paclitaxel demonstrated synergistic or additive effects, with synergy associated with higher levels of M2-type macrophages in the tumor microenvironment. []

- PD-L1 Antibody: In the 4T1 breast cancer model, combining this compound with a PD-L1 antibody resulted in increased efficacy against primary tumor growth and metastasis compared to either agent alone. [] Additionally, this combination led to increased infiltration of cytotoxic T cells, natural killer cells, and T-helper cells in the tumor microenvironment. []

Q20: What is the clinical significance of the synergistic effect observed with this compound and paclitaxel in gastric cancer models with high M2 macrophage infiltration?

A20: The synergistic effect observed with the combination, particularly in tumors with high M2 macrophage infiltration, suggests a potential role for this compound in targeting both tumor cells and the tumor microenvironment. [] This finding highlights the importance of considering both FGFR expression and the immune context when selecting patients for potential treatment with this compound, especially in combination with other therapies.

Q21: What types of cancers have been investigated in clinical trials with this compound?

A21: Clinical trials have been conducted to evaluate this compound's efficacy and safety in various cancers, including:

- Intrahepatic Cholangiocarcinoma (iCCA): Several clinical trials have focused on iCCA, particularly in patients with FGFR2 fusions, mutations, or amplifications. [, , , , ]

- Urothelial Cancer (UC): Phase Ib/II studies have explored this compound's potential in treating metastatic UC with activating FGFR genetic aberrations, both as monotherapy and in combination with atezolizumab (a PD-L1 antibody). [, , , ]

- Gastric Cancer: While not explicitly mentioned in the provided abstracts, this compound's activity against FGFR and CSF1R suggests its potential application in gastric cancer, particularly in the context of combination therapies. [, ]

Q22: Have any resistance mechanisms to this compound been identified?

A22: While the provided abstracts don't directly mention specific resistance mechanisms, research on other FGFR inhibitors suggests potential mechanisms might include:

Q23: Are there known instances of cross-resistance between this compound and other FGFR inhibitors?

A23: While not directly addressed in the provided abstracts, cross-resistance among FGFR inhibitors is a concern. Resistance mechanisms that broadly affect FGFR activity, such as certain FGFR mutations or activation of bypass signaling pathways, might confer cross-resistance to multiple FGFR inhibitors, including this compound.

Q24: Are there any identified biomarkers that can predict this compound's efficacy or monitor treatment response?

A24: While not definitively established, several potential biomarkers are under investigation:

- FGFR Expression Levels: Preclinical studies suggest FGFR gene expression levels correlate with this compound's efficacy, warranting further investigation as a potential predictive biomarker in clinical settings. []

- FGF19 Subfamily Members: Altered levels of FGF19, FGF21, and FGF23 in plasma are being investigated as potential pharmacodynamic markers of FGFR inhibition and might provide insights into this compound's activity. []

- Tumor Mutational Profile: Identifying specific FGFR mutations or other genetic alterations within the tumor might offer predictive value regarding response to this compound. []

Q25: What is the significance of identifying biomarkers for FGFR2 fusions/rearrangements in iCCA patients?

A25: Identifying biomarkers for FGFR2 fusions/rearrangements allows for a more precise selection of patients who are most likely to benefit from FGFR-targeted therapies like this compound. This personalized medicine approach can lead to improved treatment outcomes and potentially minimize exposure to ineffective treatments in patients unlikely to respond.

Q26: What analytical methods have been employed for the detection and quantification of this compound in biological samples?

A26: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) for the sensitive and rapid determination of this compound concentrations in rat plasma. [] This method has been validated for accuracy, precision, and specificity, making it a valuable tool for pharmacokinetic studies and potentially therapeutic drug monitoring. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8069274.png)

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate](/img/structure/B8069282.png)

![11-(1,3-benzodioxol-5-yl)-[1,3]benzodioxolo[7,6-g]phthalazine-7,10-diol](/img/structure/B8069300.png)

![(1S,2R,3S,5S,16E,18E,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione](/img/structure/B8069321.png)

![2-[(3S)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one](/img/structure/B8069325.png)

![2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one](/img/structure/B8069331.png)